3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide
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Overview
Description
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a propanamide moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxamide with appropriate reagents under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the propanamide moiety.
3-(Aminomethyl)pyrazole: Contains an aminomethyl group instead of the propanamide moiety.
3-Amino-5-methyl-1H-pyrazole: Features a methyl group at the 5-position instead of the propanamide moiety
Uniqueness
3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-amino-3-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-3-2-6(10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12) |
InChI Key |
XZXSULWNHNQBQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(CC(=O)N)N |
Origin of Product |
United States |
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